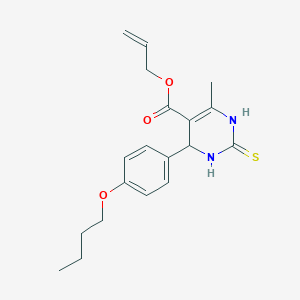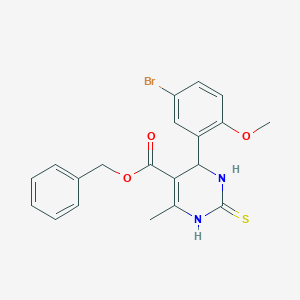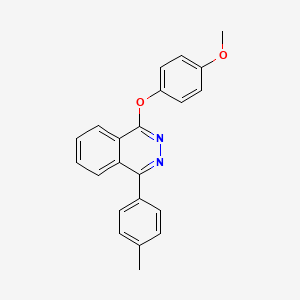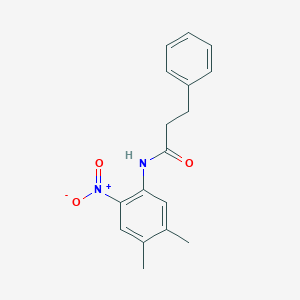![molecular formula C23H19N3O5 B4054379 2-(3-hydroxyphenyl)-5-nitro-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4054379.png)
2-(3-hydroxyphenyl)-5-nitro-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(3-hydroxyphenyl)-5-nitro-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H19N3O5 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.13247072 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
Studies have shown that certain benzo[de]isoquinoline-diones exhibit antiviral properties. For instance, derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione demonstrated inhibition of viral replication in cell cultures against herpes simplex and vaccinia viruses, indicating their potential as antiviral agents (A. GARCIA-GANCEDO et al., 1979).
Anticancer Activity
A significant body of research has focused on the anticancer activities of naphthalimide derivatives, a category to which 2-(3-hydroxyphenyl)-5-nitro-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has shown potent antitumor activity, inducing cell cycle arrest and apoptosis in tumor cell lines. This compound displayed significant cytotoxicity against a variety of human tumor cell lines without affecting human peripheral blood mononuclear cells, suggesting it as a potential antitumor agent with low toxicity toward normal cells (A. Mukherjee et al., 2010).
Material Science Applications
The solvation and gel-formation properties of imide derivatives, including those similar to the compound , have been studied for their potential applications in material sciences. These compounds can form gels in mixed solvents such as water in DMSO, which may have implications for drug delivery systems and the development of novel materials with unique properties (D. Singh & J. Baruah, 2008).
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-5-nitro-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c27-15-7-4-6-14(12-15)25-22(28)17-9-5-8-16-20(17)18(23(25)29)13-19(26(30)31)21(16)24-10-2-1-3-11-24/h4-9,12-13,27H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIRODUXUQEOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C4=C2C=CC=C4C(=O)N(C3=O)C5=CC(=CC=C5)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B4054300.png)

![methyl 4-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4054308.png)
![methyl (5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4054318.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)methanesulfonamide hydrochloride](/img/structure/B4054336.png)
![Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4054341.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B4054343.png)

![N-[2-(butan-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4054352.png)
![1-[3-Fluoro-4-[3-methyl-4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4054358.png)
![N-(2,3-dimethylphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4054364.png)



